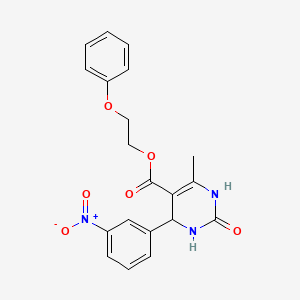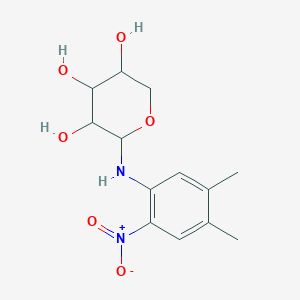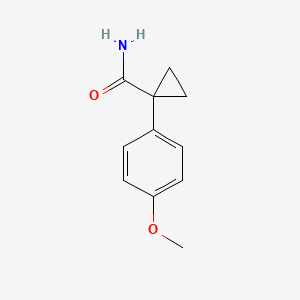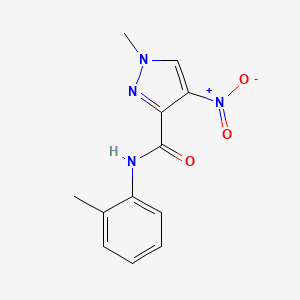![molecular formula C22H17N5O6S B11108752 2-Nitro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11108752.png)
2-Nitro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide is a complex organic compound that features a nitro group, an indole moiety, and a sulfonamide group
Preparation Methods
The synthesis of 2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as cuprous iodide for coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Coupling Reactions: The indole moiety can participate in Heck, Suzuki, Negishi, and Sonogashira coupling reactions
Scientific Research Applications
2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other nitro-containing indole derivatives and sulfonamides. For example:
4-nitro-N-(3-{N’-[(3Z)-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}propyl)benzamide: This compound shares a similar structure but with different substituents on the indole and benzene rings.
Nitroimidazoles: These compounds contain a nitro group attached to an imidazole ring and are used as antibiotics.
Nitrobenzene derivatives: These compounds have a nitro group attached to a benzene ring and are used in various industrial applications
The uniqueness of 2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H17N5O6S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H17N5O6S/c28-20(24-25-21-16-10-4-5-11-17(16)23-22(21)29)14-26(15-8-2-1-3-9-15)34(32,33)19-13-7-6-12-18(19)27(30)31/h1-13,23,29H,14H2 |
InChI Key |
QFNOBZBRBSQLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-4-(pyrrolidin-1-yl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B11108669.png)

![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108681.png)
![3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11108688.png)
![4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11108692.png)
![1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11108695.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108697.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11108702.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide](/img/structure/B11108704.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11108705.png)


![Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate](/img/structure/B11108728.png)

